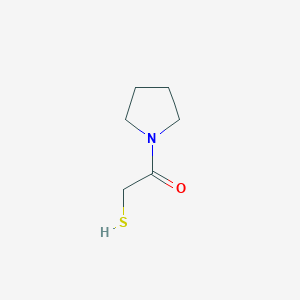
2-Mercapto-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a pyrrolidine ring attached to an ethanone group with a mercapto (thiol) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of pyrrolidine with a suitable ethanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated ethanone in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. This could include continuous flow reactors, automated synthesis systems, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated ethanones and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Mercapto-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: Similar structure but lacks the thiol group.
1-(1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with different substituents.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains a methyl group instead of a thiol group.
Uniqueness
2-Mercapto-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both a pyrrolidine ring and a thiol group, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-sulfanylethanone |
InChI |
InChI=1S/C6H11NOS/c8-6(5-9)7-3-1-2-4-7/h9H,1-5H2 |
InChI Key |
PYBUVEZVTGJJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















